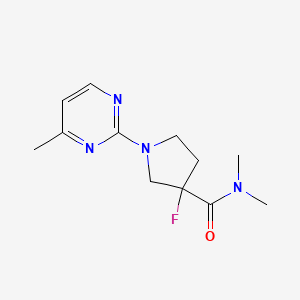

3-fluoro-N,N-dimethyl-1-(4-methylpyrimidin-2-yl)pyrrolidine-3-carboxamide

Description

Properties

IUPAC Name |

3-fluoro-N,N-dimethyl-1-(4-methylpyrimidin-2-yl)pyrrolidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17FN4O/c1-9-4-6-14-11(15-9)17-7-5-12(13,8-17)10(18)16(2)3/h4,6H,5,7-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKCBUSOEODYUGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1)N2CCC(C2)(C(=O)N(C)C)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17FN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-fluoro-N,N-dimethyl-1-(4-methylpyrimidin-2-yl)pyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as 1,4-diketones or amino alcohols.

Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Attachment of the Pyrimidinyl Moiety: The pyrimidinyl group can be attached through a nucleophilic substitution reaction using 4-methylpyrimidine as the nucleophile.

Dimethylation: The final step involves the dimethylation of the amine group using reagents such as dimethyl sulfate or methyl iodide.

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

3-fluoro-N,N-dimethyl-1-(4-methylpyrimidin-2-yl)pyrrolidine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides or carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced amines or alcohols.

Substitution: The fluorine atom can be substituted with other nucleophiles such as amines, thiols, or halides under appropriate conditions, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and temperature control to optimize reaction rates and yields.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent due to its structural characteristics that suggest activity against various biological targets. The presence of the pyrrolidine and pyrimidine moieties in its structure enhances its interaction with biological systems, making it a candidate for further development.

Antiviral Activity

Recent studies have highlighted the antiviral properties of compounds similar to 3-fluoro-N,N-dimethyl-1-(4-methylpyrimidin-2-yl)pyrrolidine-3-carboxamide. For instance, derivatives of pyrimidine have shown promising results against viral infections, including HIV and other RNA viruses. The compound's ability to inhibit viral replication could be attributed to its interference with viral enzymes or cellular entry mechanisms .

Protein Kinase Inhibition

This compound has also been explored for its inhibitory effects on specific protein kinases. Protein kinases are crucial in various signaling pathways, and their dysregulation is linked to numerous diseases, including cancer. The inhibition of these kinases can lead to reduced cell proliferation and survival, making this compound a potential candidate for anticancer therapies .

Pharmacological Insights

Pharmacokinetic and pharmacodynamic studies are essential for understanding how this compound behaves in biological systems.

Bioavailability and Metabolism

Research indicates that the compound exhibits favorable pharmacokinetic properties, including good oral bioavailability and metabolic stability. These characteristics are vital for ensuring sufficient drug levels in systemic circulation to exert therapeutic effects .

Toxicology Studies

Initial toxicological assessments have suggested that this compound has a manageable safety profile, which is critical for its advancement into clinical trials. Ongoing studies aim to elucidate the detailed mechanisms of action and potential side effects associated with long-term use .

Case Studies and Research Findings

Several case studies have documented the efficacy of this compound in preclinical models.

Mechanism of Action

The mechanism of action of 3-fluoro-N,N-dimethyl-1-(4-methylpyrimidin-2-yl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and pyrimidinyl moiety may enhance binding affinity and selectivity towards these targets. The compound may modulate biological pathways by inhibiting or activating specific enzymes, leading to downstream effects on cellular processes.

Comparison with Similar Compounds

Core Structure and Substituent Analysis

The following table compares the target compound with structurally related molecules from the provided evidence:

Electronic and Steric Effects

- Fluorine vs. Chlorine: The target’s 3-fluoro group reduces electron density at the pyrrolidine ring compared to 3-chloro-N-phenyl-phthalimide’s chlorine substituent.

- Pyrimidine vs. Phthalimide/Indole : The 4-methylpyrimidin-2-yl group in the target compound offers hydrogen-bonding capability and aromatic stacking, contrasting with phthalimide’s planar rigidity () and indole’s electron-rich heterocycle (). This may enhance target selectivity in biological systems .

- N,N-Dimethyl Carboxamide : Present in both the target compound and ’s indole derivatives, this group improves solubility and reduces steric hindrance compared to ’s long-chain amines, which prioritize lipid membrane interactions .

Biological Activity

3-Fluoro-N,N-dimethyl-1-(4-methylpyrimidin-2-yl)pyrrolidine-3-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₁H₁₄FN₃O

- Molecular Weight : 219.25 g/mol

- CAS Number : [insert CAS number if available]

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of various kinases, particularly those involved in cell cycle regulation such as CDK2 and CDK4. This inhibition can lead to antiproliferative effects in cancer cells.

- Receptor Modulation : It may also act on certain receptors associated with neurotransmission, potentially affecting mood and cognitive functions.

Antiproliferative Effects

Several studies have investigated the antiproliferative effects of this compound on various cancer cell lines. Notably:

- Cell Lines Tested :

- A431 (vulvar epidermal carcinoma)

- HeLa (cervical cancer)

- MCF7 (breast cancer)

The compound demonstrated significant inhibition of cell proliferation, with IC₅₀ values ranging from 10 to 30 µM across different cell lines, indicating its potential as an anticancer agent .

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. The compound's effectiveness was evaluated against strains such as Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MICs) in the range of 50 to 100 µg/mL .

Study 1: Anticancer Activity

A recent study aimed to evaluate the anticancer properties of the compound by conducting a series of in vitro assays. The results indicated that treatment with the compound led to:

- Cell Cycle Arrest : Significant accumulation of cells in the G0/G1 phase.

- Apoptosis Induction : Increased levels of apoptotic markers such as Annexin V and caspase activation.

These findings suggest that the compound may induce programmed cell death in cancer cells, providing a basis for further investigation into its therapeutic potential .

Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial activity, the compound was tested against clinical isolates of MRSA and E. coli. The results showed:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 75 |

| Escherichia coli | 100 |

The results indicated that while the compound exhibits moderate antimicrobial activity, it could be a candidate for further development into antimicrobial agents .

Q & A

Q. What are common synthetic routes for synthesizing pyrrolidine carboxamide derivatives, such as 3-fluoro-N,N-dimethyl-1-(4-methylpyrimidin-2-yl)pyrrolidine-3-carboxamide?

Methodological Answer: A standard approach involves coupling substituted anilines with activated intermediates. For example, phenyl chloroformate can be used to generate carbamoyl intermediates, which are then reacted with pyrrolidine or pyrimidine derivatives under controlled conditions (e.g., THF at 0–5°C). Post-reaction purification via column chromatography and characterization via NMR (e.g., δ 4.87 ppm for benzyl protons) ensures structural fidelity . Optimizing stoichiometry and reaction time minimizes by-products like unreacted aniline or dimerization artifacts.

Q. How can researchers confirm the structural integrity and purity of this compound?

Methodological Answer: A combination of analytical techniques is critical:

- NMR spectroscopy : and NMR identify functional groups (e.g., fluorinated pyrrolidine at δ 4.5–5.0 ppm) and stereochemistry.

- HPLC : Purity ≥98% is achievable using reverse-phase C18 columns with UV detection at 254 nm .

- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] peaks matching theoretical values within 2 ppm error) .

Advanced Research Questions

Q. How do fluorination patterns (e.g., 3-fluoro substitution) influence metabolic stability and target binding?

Methodological Answer: Fluorine’s electronegativity and small atomic radius enhance metabolic stability by resisting oxidative degradation. For instance, 3-fluoro substitution on the pyrrolidine ring reduces CYP450-mediated metabolism compared to non-fluorinated analogs. Computational docking (e.g., AutoDock Vina) can predict binding interactions, where fluorine’s hydrophobic effect stabilizes ligand-receptor complexes (e.g., kinase inhibitors). In vitro assays (e.g., microsomal stability tests) validate these predictions .

Q. What strategies resolve contradictions between in vitro potency and in vivo efficacy for this compound?

Methodological Answer: Discrepancies often arise from pharmacokinetic factors (e.g., poor bioavailability). Approaches include:

- Prodrug design : Masking polar groups (e.g., converting carboxamide to ester prodrugs) improves membrane permeability .

- Formulation optimization : Nanoemulsions or liposomal encapsulation enhance solubility and half-life.

- Tissue distribution studies : Radiolabeled analogs (e.g., ) track compound localization to adjust dosing regimens .

Q. How can computational modeling guide the optimization of substituents on the pyrimidine ring?

Methodological Answer:

- QSAR models : Correlate substituent properties (e.g., Hammett σ values) with activity. For example, 4-methylpyrimidin-2-yl groups enhance π-π stacking in kinase binding pockets.

- MD simulations : Assess dynamic interactions (e.g., hydrogen bonding with Asp86 in a target enzyme) over 100-ns trajectories.

- ADMET prediction : Tools like SwissADME forecast solubility (<-3 LogS suggests formulation challenges) and hepatotoxicity risks .

Q. What experimental designs mitigate challenges in stereochemical control during synthesis?

Methodological Answer:

- Chiral auxiliaries : Use (R)- or (S)-BINOL to enforce desired configurations during ring closure.

- Dynamic kinetic resolution : Catalysts like Ru-phosphine complexes isomerize intermediates in situ.

- X-ray crystallography : Resolve ambiguous NOE effects in NMR by confirming absolute configuration .

Data Analysis and Contradiction Management

Q. How should researchers address conflicting bioassay results across different cell lines?

Methodological Answer:

- Dose-response validation : Replicate assays with tighter concentration gradients (e.g., 0.1–10 µM) to rule out off-target effects.

- Cell line profiling : Compare genetic backgrounds (e.g., EGFR expression levels in HEK293 vs. HeLa) using RNA-seq.

- Pathway analysis : Phosphoproteomics (e.g., Luminex xMAP) identifies compensatory signaling pathways masking true activity .

Q. What advanced techniques characterize degradation pathways under physiological conditions?

Methodological Answer:

- Forced degradation studies : Expose the compound to heat (40°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13).

- LC-MS/MS : Identify degradation products (e.g., demethylated or defluorinated species).

- Stability-indicating methods : Develop HPLC gradients resolving parent compound from degradants (e.g., 5–95% acetonitrile in 20 min) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.